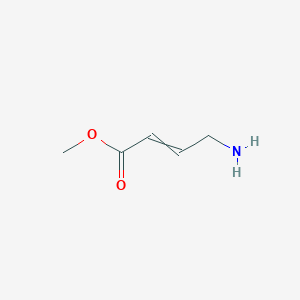

methyl 4-aminobut-2-enoate

Description

Contextual Significance of β-Enaminoesters in Organic Synthesis

β-Enaminoesters are a class of organic compounds characterized by an amine group and an ester group attached to a carbon-carbon double bond, in a β-position relative to each other. This arrangement of functional groups, featuring an electron-donating amino group and an electron-withdrawing carbonyl group conjugated through a C=C double bond, imparts a unique reactivity profile to these molecules. researchgate.net This inherent "push-pull" electronic effect makes them highly valuable synthons in organic synthesis. researchgate.netresearchgate.net

The versatility of β-enaminoesters is demonstrated by their extensive use as precursors in the synthesis of a wide array of biologically active compounds and natural products. nih.govresearchgate.net They serve as key intermediates for the preparation of α- and β-amino acids, peptides, alkaloids, and a variety of heterocyclic compounds such as pyrazoles, quinolines, and pyridinones. nih.govresearchgate.netacgpubs.orgmdpi.com The ability to undergo both electrophilic and nucleophilic attacks further broadens their synthetic utility. researchgate.net

Numerous methods have been developed for the synthesis of β-enaminoesters, often involving the condensation of β-ketoesters with amines. researchgate.netresearchgate.net Research has explored various catalytic systems to improve reaction efficiency, including the use of transition metals like gold, silver, and cobalt, as well as solvent-free and ultrasound-assisted conditions. researchgate.netnih.govorganic-chemistry.orgrsc.org These advancements aim to create more environmentally friendly and atom-economical synthetic routes. researchgate.net

Overview of Methyl 4-Aminobut-2-enoate within β-Enaminoester Research

This compound, often available as its hydrochloride salt, is a specific example of a β-enaminoester that has garnered attention in chemical research. evitachem.comfluorochem.co.uksigmaaldrich.combldpharm.com Its structure features a methyl ester group and a primary amino group connected by a butene backbone. evitachem.com This compound is classified as an amino acid derivative and is noted for its reactive functional groups. evitachem.com

The synthesis of this compound hydrochloride can be achieved through the reaction of methyl acrylate (B77674) with ammonia (B1221849), followed by treatment with hydrochloric acid. evitachem.com It serves as an important intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. evitachem.com The presence of the amino group, ester group, and a double bond allows for a variety of chemical transformations, such as oxidation, reduction, and substitution reactions. evitachem.com

While structurally related to the broader class of β-enaminoesters, this compound is also considered an analogue of the neurotransmitter 4-aminobutanoic acid (GABA), with its conformational rigidity due to the double bond being a key feature of interest in medicinal chemistry research. evitachem.com

Interactive Data Tables

Below are interactive tables summarizing key information about the discussed chemical compounds.

Table 1: Properties of this compound Hydrochloride

| Property | Value |

| Molecular Formula | C5H10ClNO2 |

| Molecular Weight | 151.59 g/mol |

| Appearance | Typically a white crystalline solid |

| Solubility | Significant in water |

Data sourced from multiple references. evitachem.com

Table 2: Related Chemical Compounds

| Compound Name | Key Features and Applications |

| (E)-4-Aminobut-2-enoic Acid | A conformationally restricted analog of GABA. evitachem.com |

| (Z)-4-Aminobut-2-enoic Acid | Another conformationally restricted analog of GABA. evitachem.com |

| Methyl 4-N-phthalimidobut-2-ynoate | A synthetic precursor for preparing tritiated (E)- and (Z)-4-aminobut-2-enoic acids. evitachem.com |

| Substituted 4-aminobut-2-enolides | Synthesized by reacting methyl tetronate with various substituted amines. evitachem.com |

| Methyl 4-Bromobut-2-enoate | A starting material in various organic synthesis reactions. evitachem.com |

| Methyl 3-aminobut-2-enoate | An isomer of this compound, also used in synthesis. researchgate.netnih.gov |

| Ethyl (E)-3-aminobut-2-enoate | An α,β-unsaturated ester used in pharmaceutical synthesis. |

Structure

3D Structure

Properties

Molecular Formula |

C5H9NO2 |

|---|---|

Molecular Weight |

115.13 g/mol |

IUPAC Name |

methyl 4-aminobut-2-enoate |

InChI |

InChI=1S/C5H9NO2/c1-8-5(7)3-2-4-6/h2-3H,4,6H2,1H3 |

InChI Key |

GLFAZZQWYRINJN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C=CCN |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 4 Aminobut 2 Enoate and Its Analogues

Direct Condensation Reactions

Direct condensation is a fundamental and widely employed method for the synthesis of β-enamino esters like methyl 4-aminobut-2-enoate. This approach involves the reaction of a β-keto ester with an amine, leading to the formation of a carbon-nitrogen bond and the elimination of a water molecule.

Amine and Methyl Acetoacetate (B1235776) Condensations

The reaction between an amine and methyl acetoacetate is a classic example of enamine formation. This condensation reaction is a straightforward route to obtaining this compound and its N-substituted derivatives. The general reaction involves the nucleophilic attack of the amine on the keto-carbonyl group of methyl acetoacetate, followed by dehydration to yield the stable enamine product.

The efficiency of the condensation reaction between amines and methyl acetoacetate can be significantly enhanced by the use of various catalytic systems. These catalysts facilitate the reaction by activating the carbonyl group or by promoting the dehydration step. A range of catalysts, from simple acids to metal complexes, have been successfully employed.

Several studies have explored different catalysts for the synthesis of β-enamino esters. For instance, the reaction of β-keto esters with a variety of amines has been shown to proceed efficiently in the presence of 0.1 equivalents of acetic acid under ultrasound irradiation, providing good yields of the corresponding β-enamino esters. organic-chemistry.org Metal triflates, such as scandium(III) triflate (Sc(OTf)₃) and iron(III) triflate (Fe(OTf)₃), have also been utilized as effective catalysts. In one study, Sc(OTf)₃ (5 mol%) was used to catalyze the reaction between β-keto esters and amines under solvent-free conditions, resulting in N-substituted β-enamino esters in yields ranging from 70-95%. acgpubs.org Similarly, iron(III) triflate has been demonstrated as a highly stable and efficient catalyst for this transformation under solvent-free conditions, offering high yields and short reaction times. researchgate.net

Cobalt(II) chloride (CoCl₂) is another effective catalyst for the synthesis of β-enaminones and β-enamino esters from 1,3-dicarbonyl compounds and amines at room temperature under solvent-free conditions, with products isolated in high yields (75-95%). acgpubs.org For example, methyl (Z)-3-((4-fluorophenyl) amino) but-2-enoate was synthesized by reacting 4-fluoroaniline (B128567) with methyl acetoacetate using CoCl₂ as a catalyst. researchgate.net Other reported catalysts include melamine (B1676169) trisulfonic acid, which has been used for the Hantzsch dihydropyridine (B1217469) synthesis involving the condensation of methyl acetoacetate, aldehydes, and ammonium (B1175870) acetate. researchgate.net

The following table summarizes various catalytic systems used in the condensation of amines with β-dicarbonyl compounds, including methyl acetoacetate.

| Catalyst | Amine Substrate | β-Dicarbonyl Compound | Conditions | Yield (%) | Reference |

| Acetic Acid (0.1 equiv) | Various amines | β-Keto esters | Ultrasound, Solvent-free | Good | organic-chemistry.org |

| Scandium(III) triflate (Sc(OTf)₃) (5 mol%) | Various amines | β-Keto esters | Solvent-free | 70-95 | acgpubs.org |

| Iron(III) triflate (Fe(OTf)₃) | Primary amines | β-Dicarbonyl compounds | Solvent-free, 70°C | High | researchgate.net |

| Cobalt(II) chloride (CoCl₂) | Amines | 1,3-Dicarbonyl compounds | Solvent-free, Room Temp. | 75-95 | acgpubs.org |

| Melamine trisulfonic acid (MTSA) | Ammonium acetate | Methyl acetoacetate, Aldehyde | Solvent-free, 60°C | High | researchgate.net |

| Ferric(III) ammonium nitrate | Primary amines | 1,3-Dicarbonyl compounds | Solvent-free, Room Temp. | 69-92 | acgpubs.org |

Performing condensation reactions under solvent-free conditions offers significant environmental and economic advantages, including reduced waste, lower costs, and often simpler work-up procedures. The reaction between amines and methyl acetoacetate has been successfully conducted in the absence of a solvent, frequently with catalytic assistance.

Several of the catalytic systems mentioned above are effective in solvent-free environments. For instance, the use of Sc(OTf)₃, CoCl₂, and Fe(OTf)₃ as catalysts for the condensation of amines with β-keto esters has been reported under solvent-free conditions, affording high yields of the desired β-enamino esters. acgpubs.orgresearchgate.net The synthesis of various β-enamino ketones and esters has been achieved by reacting β-dicarbonyl compounds with primary amines in the presence of a catalytic amount of iron(III) triflate without any solvent. researchgate.net Similarly, cobalt(II) chloride has been used to catalyze the reaction of 1,3-dicarbonyl compounds with amines at room temperature in a solvent-free manner. acgpubs.org The use of a planetary ball mill has also been reported as a solvent-free method for the addition of amines to dialkylacetylendicarboxylates and alkylpropiolates, achieving quantitative conversion within minutes without a catalyst. organic-chemistry.org

These examples highlight a clear trend towards the development of more environmentally benign synthetic protocols for the preparation of this compound and its analogues.

Condensation Reactions Involving Related Ketoesters

The condensation methodology can be extended to other β-keto esters to synthesize a variety of analogues of this compound. By varying the structure of the ketoester, a diverse range of enamino esters with different substitution patterns can be accessed.

For example, the reaction of 4-aminoantipyrine (B1666024) has been carried out with various ester-containing molecules to produce a series of derivatives. wits.ac.za In one study, 4-aminoantipyrine was reacted with ethyl 3-oxobutanoate, ethyl 2-oxocyclohexanecarboxylate, and ethyl 3-oxo-3-phenylpropanoate in methanol (B129727) to yield the corresponding enamine derivatives. wits.ac.za These reactions demonstrate the versatility of the condensation approach for creating a library of structurally related compounds.

The following table provides examples of condensation reactions with various ketoesters.

| Amine | Ketoester | Solvent | Product | Reference |

| 4-Aminoantipyrine | Ethyl 3-oxobutanoate | Methanol | (Z)-ethyl 3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]but-2-enoate | wits.ac.za |

| 4-Aminoantipyrine | Ethyl 2-oxocyclohexanecarboxylate | Methanol | ethyl 2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]cyclohex-1-enecarboxylate | wits.ac.za |

| 4-Aminoantipyrine | Ethyl 3-oxo-3-phenylpropanoate | Methanol | (Z)-ethyl 3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-3-phenylacrylate | wits.ac.za |

Functionalization and Derivatization Approaches

An alternative strategy for synthesizing analogues of this compound involves the functionalization and derivatization of more complex starting materials. This approach allows for the introduction of specific structural motifs and functionalities into the final molecule.

Synthesis via 4-Aminoantipyrine Derivatives

A notable example of this approach is the synthesis of enamino esters derived from 4-aminoantipyrine. 4-Aminoantipyrine is a versatile building block that can be readily condensed with β-keto esters to produce biologically relevant molecules. researchgate.netresearchgate.netmdpi.com

The synthesis of (Z)-methyl 3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]but-2-enoate has been reported through the reaction of 4-aminoantipyrine with methyl 3-oxobutanoate. wits.ac.za The reaction was carried out in methanol by stirring and gently heating a 1:1 molar ratio of the reactants overnight. The product was obtained by slow evaporation of the solvent under ambient conditions. wits.ac.za This method provides a direct route to this specific analogue of this compound, incorporating the bulky and pharmaceutically relevant antipyrine (B355649) scaffold.

The experimental details for the synthesis are as follows: 4-amino-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one (4-aminoantipyrine) (0.100 g, 0.492 mmol) and methyl 3-oxobutanoate (0.058 g, 0.500 mmol) were dissolved in 8 ml of methanol. The solution was stirred and gently heated overnight to allow for complete reaction, followed by slow evaporation to yield the crystalline product. wits.ac.za

Esterification of Corresponding Carboxylic Acid Precursors

The direct esterification of 4-aminobut-2-enoic acid represents a fundamental approach to obtaining this compound. This method typically involves the reaction of the carboxylic acid with methanol in the presence of an acid catalyst. While specific literature detailing the direct esterification of 4-aminobut-2-enoic acid is not extensively available, general methods for the esterification of amino acids are well-established and can be applied.

One common and efficient method for the esterification of amino acids is the use of trimethylchlorosilane (TMSCl) in methanol. This system is known to convert various amino acids into their corresponding methyl ester hydrochlorides in good to excellent yields under mild, room temperature conditions. The general procedure involves stirring the amino acid with TMSCl in methanol until the reaction is complete, followed by evaporation of the solvent to yield the product. This method's compatibility with a wide range of amino acids suggests its potential applicability for the synthesis of this compound hydrochloride from its carboxylic acid precursor.

Table 1: General Conditions for Amino Acid Esterification using TMSCl/Methanol

| Reactant 1 | Reactant 2 | Reagent | Solvent | Temperature | Product |

| Amino Acid | Methanol | Trimethylchlorosilane | Methanol | Room Temperature | Amino Acid Methyl Ester Hydrochloride |

Advanced Catalytic Transformations

Modern synthetic chemistry has seen the emergence of powerful catalytic methods that offer high efficiency and selectivity. For the synthesis of this compound and its analogues, rhodium-catalyzed and photoredox-catalyzed transformations are of particular interest.

Rhodium catalysis has been explored for the synthesis of γ-amino α,β-unsaturated carboxylic acid esters. One notable strategy involves the rhodium-catalyzed coupling of conjugated gem-difluorodienes with dioxazolones. This reaction proceeds through an oxyamination-hydrolysis pathway to afford (E)-4-aminobut-2-enoates in good yields. dicp.ac.cn For instance, the reaction of a diene with a dioxazolone in the presence of a rhodium catalyst in 2,2,2-trifluoroethanol (B45653) and water can produce the desired γ-amino α,β-unsaturated ester. dicp.ac.cn

While this methodology provides a novel route to racemic (E)-4-aminobut-2-enoates, attempts to develop an asymmetric version of this specific reaction have been reported as unsuccessful. dicp.ac.cn However, the field of rhodium-catalyzed asymmetric synthesis is vast, and various chiral phosphine (B1218219) ligands have been successfully employed for the enantioselective hydrogenation of α,β-unsaturated carbonyl compounds, which are structurally related. rsc.org These advancements suggest that with further development of chiral ligands and reaction conditions, enantioselective rhodium-catalyzed pathways to chiral γ-amino α,β-unsaturated esters may be achievable.

Table 2: Rhodium-Catalyzed Synthesis of Racemic (E)-4-Aminobut-2-enoates dicp.ac.cn

| Diene Substrate | Dioxazolone Substrate | Catalyst | Solvent | Yield (%) |

| gem-Difluorodiene | Dioxazolone | Rhodium complex | 2,2,2-Trifluoroethanol/Water | 63-65 |

Visible-light photoredox catalysis has emerged as a powerful and environmentally friendly tool in organic synthesis. This methodology has been successfully applied to the synthesis of β-enaminones and β-enaminoesters, which are structural isomers of this compound. These reactions often proceed under mild conditions, using visible light as the energy source and a photocatalyst to initiate the reaction. researchgate.netrsc.orgresearchgate.net

One approach involves the photo-acylation of vinyl azides using 4-acyl-1,4-dihydropyridines, which act as dual-function reagents, serving as both reductants and radical initiators. rsc.org This method demonstrates good functional group tolerance and avoids the need for a metal photocatalyst. rsc.orgresearchgate.net Another strategy utilizes heterogeneous, recyclable catalysts like Nb2O5/g-C3N4 under visible light irradiation for the one-pot synthesis of β-enaminones. researchgate.net

While these examples focus on β-enaminoesters, the principles of photoredox catalysis could potentially be adapted for the synthesis of γ-amino-α,β-unsaturated esters like this compound through different reaction pathways. The continuous development in this field offers promising avenues for novel synthetic routes. sigmaaldrich.combohrium.comnih.gov

Table 3: Examples of Photoredox Catalysis for β-Enaminoester/Enaminone Synthesis

| Reaction Type | Substrates | Catalyst/Reagent | Light Source | Product Type |

| Photo-acylation | Vinyl azides, 4-acyl-1,4-dihydropyridines | None (Photocatalyst-free) | Visible Light | β-Enaminones |

| One-pot synthesis | Not specified | Nb2O5/g-C3N4 | Visible Light | β-Enaminones |

Chemo- and Regioselective Synthesis Strategies

Controlling chemo- and regioselectivity is a critical aspect of synthesizing complex molecules like this compound. For β,γ-unsaturated carbonyl compounds, several strategies have been developed to ensure the formation of the desired constitutional isomer.

A notable example in a related system is the regioselective formation of β,γ-unsaturated amides from unactivated alkenes and carbamoyl (B1232498) chlorides. nih.gov This method utilizes a transition-metal catalyst to achieve high regioselectivity, favoring the β,γ-unsaturated product over other possible isomers. nih.gov The reaction conditions are generally mild, and the strategy shows good functional group tolerance. nih.gov While this particular method yields amides, the underlying principles of directing the reaction to a specific position in an unsaturated system are highly relevant to the synthesis of β,γ-unsaturated esters like this compound.

The substrate scope of such reactions is often broad, and the regioselectivity can be influenced by the structure of the starting alkene. For instance, substituted cyclohexenes have been shown to yield the β,γ-unsaturated amide with high regioselectivity. nih.gov This control is attributed to the electronic and steric properties of the substrates and intermediates involved in the catalytic cycle. nih.gov The development of analogous catalytic systems for the regioselective synthesis of β,γ-unsaturated esters from readily available starting materials is an active area of research.

Table 4: Regioselective Synthesis of β,γ-Unsaturated Amides nih.gov

| Alkene Substrate | Carbamoyl Chloride | Catalyst | Regioisomeric Ratio (β,γ : other) |

| Substituted Cyclohexene (B86901) | N,N-Disubstituted carbamoyl chloride | Transition Metal Complex | High (e.g., 8:1) |

Structural Elucidation and Conformational Analysis of Methyl 4 Aminobut 2 Enoate and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable tools for elucidating the structure of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecular framework and functional groups present in methyl 4-aminobut-2-enoate and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local electronic environment of atomic nuclei. Both ¹H and ¹³C NMR are routinely used to characterize derivatives of this compound. researchgate.net

In the ¹H NMR spectrum of derivatives like 3-(2,4,6-trimethyl-phenylamino)-but-2-enoate, distinct signals corresponding to different protons can be observed. uliege.be For example, the protons of the methyl groups, the vinyl proton, and the amine (N-H) proton each appear at characteristic chemical shifts (δ), and their splitting patterns provide information about neighboring protons. uliege.be For instance, in a study of (E)-Ethyl 3-methyl-4-(methyl(phenyl)amino)but-2-enoate, the vinyl proton appears as a multiplet around 5.80 ppm. rsc.org The conformation of these molecules is often stabilized by a strong intramolecular N–H…O hydrogen bond, which is consistent with NMR analyses. uliege.be

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. In the ¹³C NMR spectrum of an ethyl ester derivative, signals for the carbonyl carbon (C=O), vinylic carbons (C=C), and methyl/methylene carbons are observed at distinct chemical shifts. rsc.org For (E)-Ethyl 3-methyl-4-(methyl(phenyl)amino)but-2-enoate, the carbonyl carbon signal appears around 166.7 ppm. rsc.org

Table 1: Illustrative NMR Data for a Derivative, (E)-Ethyl 3-methyl-4-(methyl(phenyl)amino)but-2-enoate

| Nucleus | Type | Chemical Shift (δ) in ppm |

|---|---|---|

| ¹H | Vinyl H | 5.80 – 5.77 (m) |

| ¹H | O-CH₂ | 4.15 (q, J = 7.2 Hz) |

| ¹H | N-CH₂ | 3.91 (s) |

| ¹H | N-CH₃ | 3.00 (s) |

| ¹H | C-CH₃ | 2.18 (s) |

| ¹³C | C=O | 166.7 |

| ¹³C | C=C | 154.9, 114.7 |

| ¹³C | O-CH₂ | 60.7 |

| ¹³C | N-CH₂ | 59.6 |

Data sourced from a study on a mixture containing the specified compound. rsc.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. uliege.be The IR spectra of this compound derivatives show characteristic absorption bands that confirm their structure.

Key vibrational frequencies observed include:

A strong absorption band corresponding to the C=O (ester) stretching vibration, typically found in the region of 1640-1733 cm⁻¹. uliege.bersc.org

An N-H stretching vibration, which appears as a distinct peak around 3255 cm⁻¹. uliege.be

A C=C bond stretching vibration from the enamine system, observed around 1569 cm⁻¹. uliege.be

These spectral features are crucial for confirming the presence of the β-enaminoester core in these molecules. researchgate.net

Table 2: Characteristic IR Frequencies for Derivatives of this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H | Stretch | ~3255 | uliege.be |

| C-H (aromatic/alkene) | Stretch | ~2931-3062 | uliege.bersc.org |

| C=O (ester) | Stretch | ~1640-1733 | uliege.bersc.org |

X-ray Crystallography Studies

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms within a crystal, offering definitive proof of molecular structure. researchgate.net Several derivatives of this compound have been analyzed using this technique.

The crystalline forms of these derivatives have been characterized, revealing their crystal systems and space groups.

Methyl 3-aminobut-2-enoate , an isomer of the parent compound, crystallizes in the monoclinic system with the space group P2₁/c. iucr.orgresearchgate.net

Methyl(Z)-3-((4-fluorophenyl)amino)but-2-enoate also adopts a monoclinic crystal system with a P2₁/c space group. researchgate.netuliege.beajchem-a.com

Similarly, (Z)-Methyl 3-(4-ethoxyanilino)but-2-enoate is monoclinic, but it crystallizes in the P2₁/n space group. iucr.orgnih.gov

The number of molecules in the unit cell (Z) is typically 4 for these structures. iucr.orgiucr.org

Table 3: Crystallographic Data for this compound Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Reference |

|---|---|---|---|---|---|---|---|---|

| Methyl 3-aminobut-2-enoate | Monoclinic | P2₁/c | 8.3020(12) | 9.7232(14) | 7.665(1) | 97.855(13) | 4 | iucr.orgresearchgate.net |

| Methyl(Z)-3-((4-fluorophenyl)amino)but-2-enoate | Monoclinic | P2₁/c | 6.5919(3) | 15.9809(8) | 10.1859(4) | 105.3300(16) | 4 | uliege.beajchem-a.com |

X-ray data allows for detailed analysis of the molecular geometry, including planarity and the dihedral angles between different parts of the molecule.

In methyl 3-aminobut-2-enoate , the non-hydrogen atoms are nearly coplanar, with a root-mean-square deviation of only 0.036 Å. iucr.orgresearchgate.net

For (Z)-Methyl 3-(4-ethoxyanilino)but-2-enoate , the 3-aminobut-2-enoic acid methyl ester moiety is planar, but it forms a large dihedral angle of 83.4(1)° with the attached benzene (B151609) ring. iucr.orgnih.gov The ethoxy group is slightly twisted out of the plane of the benzene ring, with a dihedral angle of 13.8(1)°. iucr.orgnih.gov

In the case of 3-(2,4,6-trimethyl-phenylamino)-but-2-enoate, the substituent chain containing the enamino ester group is nearly linear and lies in a plane that is perpendicular to the phenyl ring. uliege.be

Intermolecular and Intramolecular Interaction Analysis

The stability of the crystal structure and the conformation of the molecules are heavily influenced by hydrogen bonds and other non-covalent interactions.

A common and crucial feature in these compounds is a strong intramolecular N-H···O hydrogen bond . This interaction occurs between the amine hydrogen and the carbonyl oxygen of the ester group, forming a stable six-membered pseudo-ring, often denoted as an S(6) motif. uliege.beiucr.orgresearchgate.netiucr.orgnih.gov This intramolecular bond is a key factor in the observed planarity of the enaminoester fragment and the Z-selectivity seen in many syntheses. researchgate.net

In addition to intramolecular forces, intermolecular interactions dictate the crystal packing.

In the crystal structure of methyl 3-aminobut-2-enoate, molecules are linked by intermolecular N-H···O hydrogen bonds, forming chains along the b-axis. iucr.orgresearchgate.net

For (Z)-Methyl 3-(4-ethoxyanilino)but-2-enoate, intermolecular C-H···O hydrogen bonds link the molecules into chains. iucr.orgnih.gov

A Hirshfeld surface analysis of methyl(Z)-3-((4-fluorophenyl)amino)but-2-enoate revealed that the dominant intermolecular contacts are H···H (46.7%), O···H (16.7%), and F···H (14.2%), highlighting the importance of van der Waals forces and weak hydrogen bonds in the crystal packing. uliege.beajchem-a.com

Hydrogen Bonding Networks

Hydrogen bonds play a critical role in the molecular conformation and crystal packing of this compound derivatives. Both intramolecular and intermolecular hydrogen bonds are frequently observed, significantly influencing the stability of the crystal lattice.

In a study of (Z)-methyl 3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]but-2-enoate , an intramolecular N—H⋯O hydrogen bond is a dominant feature. researchgate.netajchem-a.com This interaction leads to the formation of a stable six-membered ring, a common motif in related β-enaminoester structures. researchgate.net This intramolecular bond is a key factor in stabilizing the molecular conformation.

For the derivative methyl(Z)-3-((4-fluorophenyl) amino) but-2-enoate , a strong intramolecular O⋯H-N hydrogen bond is observed with a bond distance of 2.038 Å. researchgate.net The crystal structure is further stabilized by non-classical C-H⋯O bonds. researchgate.net Another significant hydrogen bond is noted between H1C and O2 with a bond distance of 2.087 Å, which is crucial for the stability of the pseudo-six-membered ring formed between the amide and ester groups. researchgate.net

In the case of 3-Ethyl 5-methyl 2-hydroxy-6-methyl-4-(4-nitrophenyl)-2-trifluoromethyl-1,2,3,4-tetrahydropyridine-3,5-dicarboxylate , a derivative synthesized from methyl 3-aminobut-2-enoate, the crystal packing is stabilized by a network of intermolecular O—H⋯O, N—H⋯O, and C—H⋯O hydrogen bonds, which link the molecules into a two-dimensional network. nih.gov An intramolecular N—H⋯F hydrogen bond is also present in its molecular structure. nih.gov

The positional isomer, methyl 3-aminobut-2-enoate , demonstrates a strong intramolecular N—H⋯O hydrogen bond that creates an S(6) ring motif. nih.gov In its crystal structure, intermolecular N—H⋯O interactions link the molecules to form C(6) chains. nih.gov

Table 1: Hydrogen Bond Geometry in Methyl 3-aminobut-2-enoate

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N1—H1B···O1 | 0.87(3) | 2.12(3) | 2.871(3) | 144(2) |

| N1—H1A···O1 | 0.94(3) | 1.95(3) | 2.646(3) | 130(2) |

Data sourced from a study on methyl 3-aminobut-2-enoate, a positional isomer of the title compound. nih.gov

Van der Waals Interactions in Crystal Packing

For methyl(Z)-3-((4-fluorophenyl) amino) but-2-enoate , van der Waals interactions are key in holding the crystal structure together. ajchem-a.comuliege.be The crystal structure is composed of molecules stacked along the b-axis, and these stacks are maintained by these weaker interactions. ajchem-a.comuliege.be

Hirshfeld Surface Analysis and Fingerprint Histograms

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. By mapping properties onto this surface and generating 2D fingerprint plots, a detailed breakdown of the close contacts between atoms can be achieved.

A study on methyl(Z)-3-((4-fluorophenyl) amino) but-2-enoate utilized Hirshfeld surface analysis to identify the key intermolecular interactions. The corresponding fingerprint histograms revealed the following dominant contacts:

H···H (46.7%)

O···H (16.7%)

F···H (14.2%) ajchem-a.comuliege.be

This indicates that while hydrogen-based contacts are prevalent, a significant portion of the crystal packing is governed by non-specific H···H interactions. ajchem-a.comuliege.be

For another derivative, 3-(2,4,6-trimethyl-phenylamino)-but-2-enoate , Hirshfeld analysis showed that H···H contacts are overwhelmingly dominant, accounting for 71% of the interactions. researchgate.net This is followed by C···H (16%) and O···H (12.8%) contacts, confirming the presence of hydrogen bonding. researchgate.net The analysis also revealed the absence of π–π planar stacking contacts in this particular crystal structure. researchgate.net

In a more complex derivative, methyl 4′-amino-3′,5′-dicyano-2,2''-dioxodispiro[indoline-3,1'-cyclopentane-2',3''-indolin]-3'-ene-5'-carboximidate , the fingerprint plots highlighted the contributions of various interactions to the surface area:

H···H contacts: 38.3%

N···H/H···N contacts: 30.3%

O···H/H···O contacts: 14.6%

C···H/H···C contacts: 14.9% ajchem-a.com

These examples demonstrate the utility of Hirshfeld surface analysis in providing a quantitative understanding of the forces at play in the crystal packing of this compound derivatives.

Table 2: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for Derivatives

| Compound | H···H (%) | O···H / H···O (%) | C···H / H···C (%) | Other Significant Contacts (%) | Reference |

|---|---|---|---|---|---|

| Methyl(Z)-3-((4-fluorophenyl) amino) but-2-enoate | 46.7 | 16.7 | - | F···H (14.2) | ajchem-a.comuliege.be |

| 3-(2,4,6-trimethyl-phenylamino)-but-2-enoate | 71 | 12.8 | 16 | N···H (0.1), C···O (0.1) | researchgate.net |

| Methyl 4′-amino-3′,5′-dicyano-2,2''-dioxodispiro[...] | 38.3 | 14.6 | 14.9 | N···H/H···N (30.3) | ajchem-a.com |

Theoretical and Computational Investigations of Methyl 4 Aminobut 2 Enoate

Density Functional Theory (DFT) Calculations

No published studies were found that specifically detail the DFT calculations for methyl 4-aminobut-2-enoate.

Optimized Molecular Geometries and Stability Evaluations

Information regarding the optimized molecular geometries and stability evaluations of this compound through computational methods is not available in the reviewed literature.

Computational Methodologies: Basis Sets and Functionals

There are no specific computational methodologies, including the basis sets and functionals used, reported for the theoretical investigation of this compound.

Electronic Structure Analysis

Detailed electronic structure analysis of this compound is not present in the current scientific literature.

Frontier Molecular Orbital (FMO) Theory and Energetics

No data on the Frontier Molecular Orbital (FMO) theory, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap for this compound has been published.

Molecular Electrostatic Potential (MEP) Surface Mapping

There are no published Molecular Electrostatic Potential (MEP) surface maps for this compound to identify its electrophilic and nucleophilic sites.

Quantum Chemical Reactivity Descriptors

Calculations of global and local quantum chemical reactivity descriptors such as chemical potential, hardness, softness, and electrophilicity index for this compound have not been reported in the literature reviewed.

While computational studies have been conducted on related compounds and isomers, such as N-substituted derivatives and positional isomers like methyl 3-aminobut-2-enoate, the direct theoretical investigation of this compound remains an unexplored area of research. The structural and electronic properties of such analogs differ significantly, and their data cannot be accurately extrapolated to represent this compound.

Therefore, the creation of a scientifically accurate article with detailed research findings and data tables as per the requested outline is not feasible due to the lack of available primary research on this specific compound.

Global Reactivity Indices (e.g., Chemical Potential, Hardness, Electrophilicity)

Chemical Potential (μ) : This index measures the tendency of electrons to escape from a system. It is calculated as the average of the HOMO and LUMO energies (μ = (E_HOMO + E_LUMO) / 2). A higher chemical potential indicates a greater tendency to donate electrons.

Chemical Hardness (η) : Hardness is a measure of the molecule's resistance to changes in its electron distribution. It is calculated from the HOMO-LUMO energy gap (η = (E_LUMO - E_HOMO) / 2). A larger HOMO-LUMO gap implies greater stability and lower reactivity.

Electrophilicity Index (ω) : This descriptor quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η). A higher electrophilicity index points to a better electron acceptor.

While specific values for this compound are not found in the searched literature, studies on related β-enaminoesters provide a template for how these values would be calculated and interpreted. researchgate.netuliege.be

Table 1: Conceptual Global Reactivity Indices

| Global Reactivity Index | Formula | Description |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Tendency to donate or accept electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration. |

| Electrophilicity Index (ω) | μ² / (2η) | Propensity to accept electrons. |

Local Reactivity Indices (e.g., Fukui Functions, Dual Descriptor)

While global indices describe the molecule as a whole, local reactivity indices identify specific atomic sites prone to electrophilic, nucleophilic, or radical attack.

Fukui Functions (f(r)) : These functions indicate the change in electron density at a particular point when an electron is added to or removed from the molecule. The condensed Fukui function is used to determine the reactivity of individual atoms. The function f+ relates to reactivity towards a nucleophilic attack (electron acceptance), while f- corresponds to reactivity towards an electrophilic attack (electron donation). ajchem-a.comuliege.be

Dual Descriptor (Δf(r)) : This descriptor is the difference between the nucleophilic and electrophilic Fukui functions (Δf(r) = f+(r) - f-(r)). It provides a clear picture of the reactive sites: where Δf(r) > 0, the site is favored for nucleophilic attack, and where Δf(r) < 0, it is favored for electrophilic attack. ajchem-a.comuliege.be

For analogous molecules, DFT calculations have been used to compute these local descriptors, successfully identifying the most reactive atoms within the structure. ajchem-a.com For this compound, one would expect the nitrogen and oxygen atoms to be potential sites for electrophilic attack, while certain carbon atoms in the butenoate chain might be susceptible to nucleophilic attack.

Computational Studies of Crystal Packing and Intermolecular Forces

Understanding the three-dimensional arrangement of molecules in a crystal and the forces that govern this arrangement is crucial for predicting material properties. Computational methods, particularly Hirshfeld surface analysis, are powerful tools for this purpose.

Hirshfeld surface analysis provides a visual representation of intermolecular interactions. By mapping properties like dnorm (normalized contact distance), shape index, and curvedness onto the surface, it is possible to identify and quantify different types of intermolecular contacts, such as hydrogen bonds and van der Waals forces. ajchem-a.comuliege.be The two-dimensional fingerprint plots derived from the Hirshfeld surface display the distribution of these contacts, with specific patterns corresponding to different interaction types (e.g., H···H, O···H, C···H contacts). ajchem-a.com

In studies of similar enaminoester crystals, Hirshfeld analysis has revealed the dominance of H···H, O···H, and other weak intermolecular interactions in stabilizing the crystal packing. ajchem-a.comuliege.beuliege.be A similar analysis for this compound would elucidate the key intermolecular forces, such as hydrogen bonds involving the amino group and the ester oxygen, that determine its solid-state structure.

Chemical Reactivity and Transformation Studies of Methyl 4 Aminobut 2 Enoate

Nucleophilic and Electrophilic Reactivity Profiles

The chemical behavior of methyl 4-aminobut-2-enoate is dictated by the presence of distinct reactive sites. The molecule contains both a nucleophilic center and multiple electrophilic centers. masterorganicchemistry.com

Nucleophilic Center : The primary amino group (—NH₂) is the principal nucleophilic site. youtube.com The lone pair of electrons on the nitrogen atom can readily attack electron-deficient species. masterorganicchemistry.com This makes the amine group susceptible to reactions with a wide range of electrophiles, such as alkyl halides, acyl chlorides, and carbonyl compounds. The nucleophilicity of the amine is its most dominant chemical characteristic. youtube.comlibretexts.org

Electrophilic Centers : The α,β-unsaturated ester portion of the molecule contains two primary electrophilic sites. khanacademy.org

Carbonyl Carbon (C1) : The carbon atom of the ester group is highly electrophilic due to the polarization of the carbon-oxygen double bond. It is a "hard" electrophilic center and is susceptible to direct nucleophilic attack (1,2-addition). rsc.org

β-Carbon (C3) : Due to conjugation with the carbonyl group, the β-carbon atom of the carbon-carbon double bond is also an electrophilic center. rsc.org This "soft" electrophilic site is susceptible to conjugate (or Michael) addition (1,4-addition) by soft nucleophiles. nih.gov

This dual reactivity allows this compound to act as either a nucleophile via its amino group or as an electrophile at the unsaturated ester system, depending on the reaction partner and conditions.

Addition Reactions Across Unsaturated Bonds

The electrophilic nature of the β-carbon in the α,β-unsaturated ester system makes this compound a competent Michael acceptor. rsc.org It can undergo conjugate addition reactions with various nucleophiles. A particularly relevant transformation is the aza-Michael reaction, where an amine adds across the activated alkene. jlu.edu.cn While the intramolecular self-addition is unlikely, the molecule can react with external nucleophiles.

Research on similar α,β-unsaturated systems has shown that these additions can be promoted by various catalysts to achieve high yields and selectivity. organic-chemistry.org The reaction involves the addition of a nucleophile to the C3 position, leading to the formation of a saturated β-substituted amino ester derivative. encyclopedia.pub

Below is a table summarizing various catalytic systems used for aza-Michael additions to α,β-unsaturated esters, which are applicable to substrates like this compound.

| Catalyst/Promoter | Nucleophile Type | Solvent/Conditions | Key Features | Reference |

|---|---|---|---|---|

| Silicon Tetrachloride (cat.) | Aromatic & Aliphatic Amines | Solvent-free | Efficient for a range of amines. | organic-chemistry.org |

| Ceric Ammonium (B1175870) Nitrate (cat.) | Aliphatic Amines | Water | Mild conditions, but unreactive for aromatic amines. | organic-chemistry.org |

| Lithium Perchlorate (solid) | Primary & Secondary Amines | Solvent-free, RT | Environmentally friendly conditions. | organic-chemistry.org |

| Zn/NH₄Cl System | Primary & Secondary Amines | Solvent-free, RT | Mild conditions, high yields, short reaction times. | jlu.edu.cn |

| Copper(0) on Cellulose | Amines, Imidazoles | Not specified | Recyclable catalyst, excellent yields. | organic-chemistry.org |

Acylation Reactions: Regioselectivity and Stereoselectivity

Acylation of this compound occurs preferentially at the most nucleophilic site, which is the nitrogen atom of the primary amino group. This high regioselectivity is due to the significantly greater nucleophilicity of the amine compared to the other potential reactive sites in the molecule under typical acylation conditions. The reaction with acylating agents such as acyl chlorides or anhydrides leads to the formation of N-acylated products, which are classified as enamides.

While specific studies on the stereoselective acylation of this compound are not widely documented, stereoselectivity could be introduced through several methods. One approach would involve the use of a chiral acylating agent, which could lead to the diastereoselective formation of a chiral amide. Alternatively, a prochiral substrate could be acylated using an achiral acylating agent in the presence of a chiral catalyst to induce enantioselectivity.

Sigmatropic Rearrangements in Enamide Systems

The N-acylated derivatives (enamides) of this compound are precursors for powerful synthetic transformations known as sigmatropic rearrangements. wikipedia.org Specifically, researchgate.netresearchgate.net-sigmatropic rearrangements, such as the aza-Claisen or aza-Cope rearrangements, are highly valuable for carbon-carbon bond formation and the stereocontrolled synthesis of new γ,δ-unsaturated amino acid derivatives. tcichemicals.comfiveable.me

For an aza-Claisen rearrangement to occur, the enamide nitrogen must be connected to an allyl group. tcichemicals.com For instance, if the enamide derived from this compound were further N-allylated, the resulting substrate could undergo a thermal or Lewis acid-catalyzed researchgate.netresearchgate.net-sigmatropic rearrangement. acs.org This process typically proceeds through a highly ordered, six-membered chair-like transition state, which allows for the efficient transfer of stereochemical information. imperial.ac.ukimperial.ac.uk The rearrangement results in the formation of a new C-C bond and the migration of the double bond, yielding a γ,δ-unsaturated α-amino ester derivative. tcichemicals.com

The general transformation can be depicted as follows: Step 1: Acylation of this compound. Step 2: N-allylation of the resulting amide. Step 3: A researchgate.netresearchgate.net-aza-Claisen rearrangement to form a new γ,δ-unsaturated amino ester.

This rearrangement is a key step in the synthesis of complex nitrogen-containing molecules and has been applied in the synthesis of specialized anilines and other heterocyclic systems. acs.orgrsc.org

Multicomponent Reaction Pathways, including Petasis Reactions

This compound is an ideal substrate for multicomponent reactions (MCRs), which involve the combination of three or more reactants in a single step to form a complex product. nih.gov Its primary amine functionality allows it to participate as the amine component in several named MCRs.

The Petasis reaction (or Petasis borono-Mannich reaction) is a prominent example. organic-chemistry.org This reaction is a three-component coupling of an amine, a carbonyl compound (often an aldehyde or α-ketoacid), and an organoboronic acid to produce substituted amines. wikipedia.orgacs.org When this compound is used as the amine component, it reacts with an aldehyde and a vinyl- or aryl-boronic acid to generate complex, non-natural amino acid derivatives. nih.gov

The general mechanism involves the initial condensation of the amine and the aldehyde to form an iminium ion, which is then attacked by the nucleophilic organic group from a boronate complex. organic-chemistry.org The versatility of the Petasis reaction allows for a wide range of substituents to be introduced, making it a powerful tool in combinatorial chemistry and drug discovery. mdpi.com

| Amine Component | Carbonyl Component | Boronic Acid Component | Product Type | Reference |

|---|---|---|---|---|

| Primary/Secondary Amines (e.g., this compound) | Glyoxylic Acid | Aryl/Heteroaryl Boronic Acids | α-Aryl/Heteroaryl Glycine Derivatives | researchgate.net |

| Amino Alcohols | Aldehydes | Vinyl/Aryl Boronic Acids | β-Amino Alcohols | wikipedia.org |

| Anilines | Formaldehyde | Phenylboronic Acid | Tertiary Aromatic Amines | acs.org |

| 2-Aminothiophenes | Various Aldehydes | Substituted Phenyl Boronic Acids | Functionalized 2-Aminothiophenes | nih.gov |

Beyond the Petasis reaction, this compound could potentially participate in other MCRs, such as the Ugi or Strecker reactions, after suitable modification or under specific catalytic conditions, further highlighting its utility as a versatile synthetic intermediate. nih.gov

Applications in Advanced Organic Synthesis

Strategic Role as Synthetic Intermediates

The strategic importance of methyl 4-aminobut-2-enoate lies in its capacity to serve as a key intermediate, enabling the efficient assembly of more complex molecular frameworks. The presence of both a nucleophilic amino group and an electrophilic α,β-unsaturated ester system within the same molecule allows for a diverse range of chemical transformations. This dual reactivity is central to its utility in multi-step synthetic sequences.

The hydrochloride salt of this compound is a commonly used form of this intermediate, offering improved stability and handling properties. This salt can be readily prepared and utilized in various synthetic operations. The reactivity of this compound allows it to participate in a variety of fundamental organic reactions, including oxidation, reduction, and substitution reactions. For instance, the amino group can undergo nucleophilic substitution with alkyl or acyl halides, while the ester functionality can be reduced to an alcohol or hydrolyzed to a carboxylic acid. The carbon-carbon double bond also provides a handle for further functionalization.

A critical aspect of its role as an intermediate is the ability to control the regioselectivity of its reactions. For example, in Michael additions, the β-carbon of the unsaturated ester is susceptible to nucleophilic attack. Careful selection of reaction conditions and protecting group strategies allows chemists to direct the reactivity towards the desired functional group, making it a predictable and reliable component in a synthetic pathway.

Precursors for the Synthesis of Diverse Heterocyclic Systems

One of the most significant applications of this compound and its analogs is in the synthesis of heterocyclic compounds. These cyclic structures are ubiquitous in natural products, pharmaceuticals, and agrochemicals. The inherent functionality of this compound provides the necessary atoms and reactive sites to construct various ring systems.

Pyridine Derivatives: β-Enaminoesters, a class of compounds to which derivatives of this compound belong, are well-established precursors for the synthesis of substituted pyridines. For example, methyl 3-aminobut-2-enoate, a structural isomer, has been utilized in the preparation of 2,6-dimethylpyridine derivatives. This suggests the potential for this compound to participate in similar cyclization reactions to afford functionalized pyridine rings, which are core structures in many biologically active molecules.

Lactams: The intramolecular cyclization of amino esters is a common strategy for the synthesis of lactams, which are key structural motifs in many antibiotics, such as penicillins and cephalosporins. While direct cyclization of this compound would lead to an unsaturated lactam, derivatization of the double bond or the amino group can pave the way for the construction of various substituted pyrrolidinones (γ-lactams) and piperidinones (δ-lactams).

Piperidines: Substituted piperidines are prevalent in a vast number of pharmaceuticals and alkaloids. Synthetic strategies often involve the cyclization of linear precursors containing both an amine and a suitable electrophile. Derivatization of this compound can generate precursors that, upon reduction and cyclization, yield functionalized piperidine rings. For instance, a related compound, N-(4-substituted-2,4-diaminobutanoyl)piperidine, has been synthesized to investigate its biological activity, highlighting the utility of aminobutanoate scaffolds in constructing piperidine-containing molecules nih.gov.

Azepines: Seven-membered nitrogen-containing heterocycles, known as azepines, are also accessible through strategies that could potentially involve this compound derivatives. The synthesis of azepine derivatives can be achieved through intramolecular cyclization reactions of appropriately functionalized linear precursors. For example, the intramolecular 1,7-carbonyl-enamine cyclization has been studied as a method for azepine ring closure, indicating that enamine-containing structures derived from aminobutenoates could serve as valuable precursors chem-soc.si.

Building Blocks for Complex Molecular Architectures

Beyond the synthesis of fundamental heterocyclic systems, this compound and its derivatives serve as crucial building blocks in the total synthesis of complex natural products and other intricate molecular architectures. The ability to introduce a functionalized four-carbon chain with a nitrogen atom makes it a valuable synthon in retrosynthetic analysis.

A notable example is the synthesis of a key building block for trans-Zeatin, a naturally occurring cytokinin. The synthesis of (E)-4-amino-2-methylbut-2-en-1-ol, a closely related analog of this compound, underscores the importance of this structural motif in constructing complex, biologically active molecules. This demonstrates how the aminobutene framework can be incorporated into larger, more elaborate structures.

Furthermore, the principles of multicomponent reactions (MCRs) offer a powerful strategy for rapidly building molecular complexity. MCRs involve the combination of three or more starting materials in a single reaction vessel to form a product that contains portions of all the reactants nih.govencyclopedia.pubbeilstein-journals.org. The bifunctional nature of this compound makes it an ideal candidate for participation in such reactions, allowing for the efficient construction of complex scaffolds in a single step.

The synthesis of alkaloids, a diverse class of naturally occurring compounds with a wide range of biological activities, often relies on the use of versatile nitrogen-containing building blocks. For instance, the synthesis of tropane alkaloids has utilized intermediates such as methyl (S)-4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate, which shares a butanoate backbone with our subject compound researchgate.netsemanticscholar.org. This highlights the potential for this compound derivatives to be employed in the assembly of various alkaloid frameworks.

Derivatization for Specialized Synthetic Applications

The versatility of this compound is further expanded through its derivatization, which allows for the fine-tuning of its reactivity and the introduction of additional functional groups for specific synthetic purposes.

N-Acylation: The amino group of this compound can be readily acylated to form N-acyl derivatives. This transformation is significant for several reasons. Firstly, it can serve as a protecting group strategy, modulating the nucleophilicity of the nitrogen atom and allowing for selective reactions at other positions of the molecule. Secondly, the introduction of different acyl groups can impart specific properties to the resulting molecule, influencing its biological activity or its utility in subsequent synthetic steps. The synthesis of N-acyl-N-methyltaurate, for example, involves the acylation of an amino group, showcasing a common industrial application of this reaction type google.compatsnap.comgoogle.com.

The table below summarizes various derivatization strategies and their potential applications:

| Derivatization Reaction | Reagent Example | Product Class | Potential Synthetic Application |

| N-Acylation | Acyl chloride, Anhydride | N-Acyl this compound | Protecting group, precursor for peptide synthesis, building block for complex amides. |

| N-Alkylation | Alkyl halide | N-Alkyl this compound | Synthesis of secondary and tertiary amines, precursor for heterocyclic synthesis. |

| Michael Addition | Nucleophiles (e.g., amines, thiols) | β-Substituted 4-aminobutanoates | Introduction of diverse functional groups at the β-position, precursor for complex molecules. |

| Cycloaddition | Dienes, Dipoles | Cyclic amino acid derivatives | Synthesis of constrained amino acids, precursors for conformationally restricted peptides. uchicago.edumit.edusci-rad.comresearchgate.net |

These derivatization reactions significantly broaden the synthetic utility of this compound, transforming it into a highly adaptable platform for the construction of a vast array of organic molecules with tailored properties and functionalities.

Medicinal Chemistry Context and Biological Tool Development

Utility in Fragment-Based Drug Discovery for Covalent Inhibitors

Fragment-based drug discovery (FBDD) has gained prominence as an effective strategy for identifying starting points for drug development. This approach utilizes small, low-complexity molecules, or "fragments," that bind to biological targets with low affinity. These initial hits can then be optimized into more potent and selective drug candidates. The incorporation of a reactive "warhead" into a fragment allows for the formation of a covalent bond with the target protein, often leading to irreversible inhibition and prolonged therapeutic effects.

Methyl 4-aminobut-2-enoate, with its α,β-unsaturated ester moiety, serves as an electrophilic fragment capable of acting as a Michael acceptor. This functional group can react with nucleophilic amino acid residues, such as cysteine, on the surface of a target protein, forming a stable covalent adduct. This reactivity is a key feature in its utility for developing targeted covalent inhibitors.

The general process of utilizing a fragment like this compound in a covalent FBDD campaign can be summarized in the following stages:

| Stage | Description | Key Considerations for this compound |

| Fragment Screening | A library of fragments is screened against the target protein to identify binders. | The reactivity of the α,β-unsaturated system must be balanced to avoid non-specific binding while ensuring potential for covalent modification of the target. |

| Hit Validation | Initial hits are confirmed and characterized using biophysical techniques (e.g., X-ray crystallography, mass spectrometry). | Confirmation of covalent bond formation with a specific amino acid residue is crucial. |

| Fragment Elaboration | The initial fragment is chemically modified to improve potency, selectivity, and pharmacokinetic properties. | The amino group of this compound provides a convenient handle for synthetic elaboration to explore the binding pocket and enhance non-covalent interactions. |

| Lead Optimization | The elaborated fragment is further refined to develop a preclinical drug candidate. | Optimization focuses on improving drug-like properties while maintaining the desired covalent interaction. |

Development of Pharmacological Tools for Receptor Differentiation

The ability to distinguish between closely related receptor subtypes is a significant challenge in pharmacology. Pharmacological tools, which are selective ligands for specific receptor subtypes, are essential for elucidating the physiological and pathological roles of these receptors. The scaffold of this compound can be systematically modified to develop such selective probes.

By altering the substituents on the amino group or modifying the ester functionality, a library of analogs can be synthesized. These analogs can then be screened for their binding affinity and functional activity at different receptor subtypes. This approach allows for the identification of structural features that confer selectivity. For instance, introducing bulky or specific functional groups at the amino terminus can exploit subtle differences in the binding pockets of receptor subtypes, leading to preferential binding.

The development of selective pharmacological tools from the this compound scaffold typically involves the following steps:

| Step | Description | Example Application |

| Scaffold Selection | This compound is chosen for its modifiable functional groups. | Its structural similarity to neurotransmitters like GABA makes it a suitable starting point for developing probes for GABA receptor subtypes. |

| Analog Synthesis | A series of derivatives with systematic structural variations is synthesized. | N-alkylation, N-acylation, or introduction of aromatic substituents on the amino group. |

| Pharmacological Profiling | The synthesized analogs are tested for their binding affinity and functional activity at a panel of receptor subtypes. | Radioligand binding assays and functional assays (e.g., electrophysiology) are performed on cells expressing the target receptors. |

| Selectivity Determination | The data is analyzed to identify compounds with significant selectivity for one receptor subtype over others. | A compound with a high affinity for receptor subtype A and low affinity for subtypes B and C would be considered a selective tool. |

Structure-Activity Relationship (SAR) Studies in Analogue Design

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. By systematically modifying a lead compound and evaluating the biological activity of the resulting analogs, researchers can identify the key structural motifs responsible for target engagement and efficacy.

The this compound core provides a versatile platform for conducting SAR studies. The primary amine and the ester group are amenable to a wide range of chemical modifications, allowing for a thorough exploration of the chemical space around the core scaffold.

A hypothetical SAR study on a series of this compound analogs designed as enzyme inhibitors might yield the following observations:

| Modification Site | Structural Change | Observed Effect on Inhibitory Potency (IC50) | Interpretation |

| Amino Group (R1) | H (unsubstituted) | 100 µM | Baseline activity |

| Methyl | 50 µM | Small alkyl groups may enhance hydrophobic interactions in the binding pocket. | |

| Phenyl | 10 µM | Aromatic ring likely engages in favorable π-π stacking or hydrophobic interactions. | |

| 4-Chlorophenyl | 2 µM | Electron-withdrawing group on the phenyl ring may enhance binding affinity, possibly through halogen bonding. | |

| Ester Group (R2) | Methyl | 100 µM | Baseline activity |

| Ethyl | 120 µM | Slightly larger ester group may introduce minor steric hindrance. | |

| tert-Butyl | >500 µM | Bulky ester group is detrimental to activity, likely due to significant steric clash. |

These SAR findings would guide the next round of analogue design, suggesting that a 4-chlorophenyl substituent on the amino group is beneficial for potency, while the methyl ester is optimal or at least well-tolerated at its position. This iterative process of design, synthesis, and testing is fundamental to the optimization of lead compounds in drug discovery.

Future Research Directions and Perspectives

Advancements in Asymmetric Synthetic Methodologies

The biological activity of chiral γ-amino acids and their derivatives is often stereospecific. Consequently, a paramount objective for future research is the development of efficient and highly stereoselective syntheses of methyl 4-aminobut-2-enoate. Current synthetic routes typically result in a racemic mixture, necessitating challenging and often inefficient resolution steps. The next generation of synthetic methods must prioritize the direct formation of single enantiomers.

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for the construction of chiral molecules. acs.orgnih.gov Future work should focus on developing chiral Brønsted acid or base catalysts that can facilitate the enantioselective conjugate addition of nitrogen nucleophiles to a suitable C4 precursor. For instance, a chiral phosphoric acid or a bifunctional amine-squaramide catalyst could protonate/activate a precursor like methyl 4-oxobut-2-enoate, guiding the stereoselective attack of an ammonia (B1221849) surrogate.

Transition-Metal Catalysis: The field of transition-metal-catalyzed asymmetric synthesis offers vast opportunities. nih.govbohrium.com Research into chiral palladium, rhodium, or iridium complexes for the asymmetric allylic amination of substrates like methyl 4-halobut-2-enoate could provide a direct and atom-economical route to the chiral product. uwindsor.ca The development of novel chiral ligands, specifically designed to control regioselectivity and enantioselectivity in the amination of this specific butenoate system, represents a significant and valuable research challenge. uwindsor.ca

The table below summarizes potential strategies for future investigation.

| Methodology | Catalyst/Reagent Type | Proposed Reaction | Key Research Goal |

| Organocatalysis | Chiral Phosphoric Acids | Asymmetric 1,4-conjugate addition | High enantioselectivity (>99% ee) |

| Bifunctional Thiourea/Squaramide Catalysts | Asymmetric aza-Michael reaction | Control of the C4 stereocenter | |

| Transition-Metal Catalysis | Chiral Pd/Rh/Ir Complexes | Asymmetric Allylic Amination | Development of bespoke ligands for high turnover and selectivity |

| Biocatalysis | Engineered Transaminases | Asymmetric amination of a keto-ester precursor | Green, highly selective synthesis under mild conditions |

Deeper Integration of Computational and Spectroscopic Insights

To move beyond trial-and-error synthesis, a deeper, more predictive understanding of the structure, reactivity, and dynamics of this compound is essential. The synergistic use of advanced computational modeling and in-situ spectroscopic techniques will be instrumental in achieving this.

Computational Chemistry: Density Functional Theory (DFT) calculations can provide profound insights into reaction mechanisms. Future studies should employ DFT to model the transition states of potential synthetic reactions, such as the Michael addition or allylic amination. rsc.orgrsc.org Such calculations can elucidate the origins of stereoselectivity, predict the most favorable reaction pathways, and guide the rational design of catalysts with optimized geometries and electronic properties. nih.govacs.org Furthermore, computational studies can predict spectroscopic signatures (e.g., NMR chemical shifts, IR frequencies) of transient intermediates, aiding their experimental detection. nih.gov

Advanced Spectroscopy: The use of in-situ spectroscopic methods, such as ReactIR or rapid-injection NMR, will be critical for observing reactive intermediates and building detailed kinetic models of reactions involving this compound. By correlating real-time spectroscopic data with computationally predicted structures and energy profiles, a comprehensive picture of the reaction landscape can be constructed. This integrated approach will accelerate the optimization of reaction conditions and provide a robust framework for understanding and controlling reactivity.

The table below illustrates the potential synergy between these methods.

| Technique | Application Area | Specific Insight Gained |

| Density Functional Theory (DFT) | Reaction Mechanism Studies | Calculation of transition state energies and geometries to predict stereochemical outcomes. researchgate.net |

| Catalyst Design | In-silico screening of chiral ligands and catalysts to identify promising candidates. | |

| In-situ IR/Raman Spectroscopy | Reaction Monitoring | Real-time tracking of reactant consumption and product formation for kinetic analysis. |

| Advanced NMR Spectroscopy (e.g., DOSY, NOESY) | Structural Elucidation | Unambiguous determination of regiochemistry and stereochemistry of new derivatives. |

Exploration of Novel Chemical Transformations and Reactivity Modes

This compound possesses a unique combination of functional groups that suggests a rich and underexplored reactivity profile. As a vinylogous amide, it contains a conjugated π-system that can participate in a variety of transformations beyond simple additions to the ester. ucl.ac.ukacs.org Future research should aim to exploit this latent reactivity to construct complex molecular architectures.

Cycloaddition Reactions: The electron-rich enamine-like character of the double bond suggests that this compound could serve as a versatile partner in cycloaddition reactions. Research should explore its potential as a diene or dienophile in Diels-Alder reactions, or in [3+2] and [2+2] cycloadditions to generate novel heterocyclic scaffolds. umn.edunih.gov The development of catalytic, asymmetric versions of these cycloadditions would be a particularly valuable contribution.

C-H Functionalization: Modern synthetic chemistry has increasingly focused on the direct functionalization of carbon-hydrogen (C-H) bonds. nih.gov The vinylic C-H bonds at the C2 and C3 positions of this compound are prime targets for such transformations. acs.org Future work could focus on developing transition-metal-catalyzed methods (e.g., using Rh, Ru, or Pd) for the direct arylation, alkenylation, or alkylation of these positions. acs.orgrsc.org This would provide a powerful and step-economical way to synthesize a diverse range of substituted γ-amino ester derivatives.

Multicomponent Reactions: The ability to form multiple bonds in a single operation makes multicomponent reactions (MCRs) highly efficient. nih.gov The bifunctional nature of this compound makes it an ideal substrate for the design of novel MCRs. For example, the amino group could react with an aldehyde and an isocyanide in a Ugi-type reaction, with the α,β-unsaturated system available for subsequent intramolecular cyclization, leading to complex heterocyclic products in a single pot. nih.gov

The table below outlines potential novel transformations for exploration.

| Reaction Class | Reactant Partner(s) | Potential Product Scaffold |

| [4+2] Cycloaddition (Diels-Alder) | Electron-deficient dienes | Substituted cyclohexene (B86901) amino esters |

| [2+2] Photocycloaddition | Alkenes | Aminocyclobutane carboxylates ucl.ac.uk |

| [3+3] Annulation | α,β-Unsaturated iminiums | Functionalized piperidines umn.edu |

| C-H Arylation | Aryl halides/boronic acids | α- or β-Aryl substituted amino esters |

| Multicomponent Reaction | Aldehydes, Isocyanides | Highly substituted lactams or other heterocycles |

Q & A

Q. What advanced techniques characterize this compound’s interaction with biological targets?

- SPR (Surface Plasmon Resonance) : Quantifies binding kinetics (, ) in real time.

- Cryo-EM : Resolves ligand-protein complexes at near-atomic resolution.

- ITC (Isothermal Titration Calorimetry) : Measures thermodynamic parameters (ΔH, ΔS). Pair with molecular docking (AutoDock Vina) to validate binding poses .

Data Management and Reporting

- Raw Data Archiving : Deposit spectral, crystallographic (CCDC), and bioassay data in repositories like Zenodo or ICPSR. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Literature Citation : Cite SHELX (for crystallography) , COSMOS-E (for meta-analyses) , and Reaxys/SciFinder (for compound validation) in methods sections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.